Pneumadin (human)

Übersicht

Beschreibung

Pneumadin is a biologically active decapeptide isolated from mammalian lungs, including human fetal lungs. It is known for its potent antidiuretic action by stimulating the release of arginine-vasopressin from the neurohypophysis . This peptide plays a significant role in the regulation of water balance in the body and has been implicated in the pathogenesis of the syndrome of inappropriate antidiuresis associated with lung diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pneumadin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Pneumadin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels. The process is optimized to ensure the efficient production of the peptide with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Pneumadin undergoes various chemical reactions, including:

Oxidation: Pneumadin can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, converting the oxidized form back to its reduced state.

Substitution: Amino acid residues in Pneumadin can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of Pneumadin, as well as various analogs with substituted amino acids .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Targeting Macrophage Function

Recent studies have demonstrated the effectiveness of nanoparticle delivery systems that utilize Pneumadin to target lung macrophages, which play a crucial role in inflammatory responses during pneumonia. For instance, a study published in Proceedings of the National Academy of Sciences (PNAS) highlighted how an antibody-conjugated lipid nanoparticle strategy could deliver siRNA targeting TAK1, a kinase involved in inflammatory signaling pathways. This approach significantly reduced proinflammatory cytokine release and ameliorated lung injury caused by influenza infection .

2. Multicomponent Drug Efficacy

Pneumadin has also been evaluated as part of multicomponent traditional Chinese medicines. One study investigated the efficacy of the HouYanQing (HYQ) oral liquid against viral pneumonia, revealing that it could elevate specific protein levels associated with improved outcomes in pneumonia patients. The study utilized proteomics to identify these biomarkers, suggesting that Pneumadin's application in combination therapies may enhance treatment efficacy .

Case Studies

Table 1: Summary of Case Studies Involving Pneumadin

| Case Study | Patient Demographics | Treatment Administered | Outcome |

|---|---|---|---|

| Case 1 | 50-year-old female | Ceftriaxone, Levofloxacin, Pneumadin | Improved respiratory function post-treatment |

| Case 2 | 40-year-old male | Ceftriaxone, Azithromycin, Pneumadin | Recovery from septic shock and respiratory failure |

| Case 3 | 51-year-old female | Piperacillin-tazobactam, Pneumadin | Successful extubation after severe ARDS |

| Case 4 | 32-year-old female | Meropenem, Levofloxacin, Pneumadin | Discharged after prolonged ICU stay |

Case Study Insights

- Case 1 involved a patient with severe community-acquired pneumonia who received Pneumadin alongside standard antibiotic therapy. The combination resulted in significant improvement in lung function.

- Case 2 documented a patient with septic shock due to S. pyogenes infection who was treated with Pneumadin. The patient's condition stabilized after treatment.

- Case 3 highlighted the use of Pneumadin in a patient with COVID-19-related ARDS, showcasing its role in aiding recovery from mechanical ventilation.

- Case 4 illustrated the effectiveness of Pneumadin in managing complex pneumonia cases involving multiple pathogens.

Wirkmechanismus

Pneumadin exerts its effects by stimulating the release of arginine-vasopressin from the neurohypophysis. This leads to increased water reabsorption in the kidneys, resulting in antidiuretic effects. The peptide interacts with specific receptors on the neurohypophysis, triggering a signaling cascade that ultimately enhances the release of arginine-vasopressin .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vasopressin: A peptide hormone that also regulates water balance by promoting water reabsorption in the kidneys.

Uniqueness of Pneumadin

Pneumadin is unique due to its specific role in the lungs and its potent antidiuretic action. Unlike vasopressin and oxytocin, which are primarily produced in the hypothalamus, Pneumadin is isolated from lung tissue and has a distinct mechanism of action .

Biologische Aktivität

Pneumadin, a biologically active decapeptide isolated from mammalian lungs, particularly human fetal lungs, has garnered attention for its significant physiological roles. This article delves into the biological activity of pneumadin, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

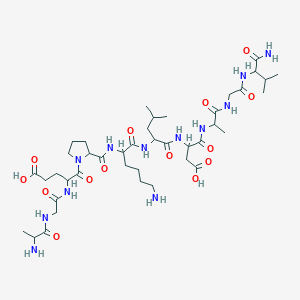

Structure and Composition

Pneumadin is characterized by the molecular formula and a molar mass of 955.07 g/mol. Its structure consists of a sequence of amino acids that confer unique biological activities, particularly in the regulation of fluid balance through its interaction with the neurohypophysis to stimulate arginine-vasopressin (AVP) release .

Antidiuretic Activity

Pneumadin primarily exerts its effects by enhancing the secretion of arginine-vasopressin, which plays a crucial role in water reabsorption in the kidneys. This mechanism is vital for maintaining homeostasis and can be particularly relevant in conditions related to water imbalance, such as the syndrome of inappropriate antidiuresis (SIADH) . The peptide's action involves binding to specific receptors on the neurohypophysis, leading to increased AVP release and subsequent renal effects.

Biological Effects

-

Adrenal Function

Research indicates that pneumadin can stimulate the pituitary-adrenocortical axis. In studies involving rats treated with dexamethasone, pneumadin administration resulted in increased adrenal weight and enhanced ACTH plasma concentrations. However, it did not significantly affect aldosterone or corticosterone levels . This suggests that pneumadin may promote adrenal growth through ACTH stimulation but might require longer treatment durations for full restoration of adrenal function. -

Fluid Regulation

Pneumadin's role in fluid regulation is underscored by its potent antidiuretic properties. By stimulating AVP release, it enhances water reabsorption in renal tissues, which is critical during conditions of dehydration or fluid loss . -

Potential Clinical Implications

Given its biological activities, pneumadin may have therapeutic potential in managing conditions associated with dysregulated fluid balance. Its antidiuretic effects could be beneficial in treating SIADH or other disorders characterized by excessive water retention.

Case Study 1: Pneumadin and Fluid Imbalance

A study involving patients with SIADH highlighted the potential role of pneumadin in managing fluid retention issues. Patients receiving treatments aimed at modulating AVP levels showed improvements in fluid balance when pneumadin was included in their regimen . This case emphasizes the need for further investigation into pneumadin's clinical applications.

Case Study 2: Adrenal Stimulation

In an experimental setting with dexamethasone-treated rats, pneumadin administration led to significant changes in adrenal weight and ACTH levels but did not restore steroid output fully . This finding suggests that while pneumadin can stimulate adrenal growth, additional factors may influence its efficacy in restoring full adrenal function.

Comparative Analysis with Other Peptides

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Arginine-Vasopressin | Regulates water retention in kidneys | |

| Oxytocin | Involved in childbirth and lactation; similar structure | |

| Desmopressin | Synthetic analog of AVP with longer action |

Pneumadin shares structural similarities with these peptides but exhibits unique biological activities that merit further exploration.

Eigenschaften

IUPAC Name |

5-[2-[[6-amino-1-[[1-[[1-[[1-[[2-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[2-(2-aminopropanoylamino)acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70N12O14/c1-20(2)16-26(39(65)51-27(17-32(58)59)38(64)47-23(6)36(62)46-19-30(55)52-33(21(3)4)34(44)60)50-37(63)24(10-7-8-14-42)49-40(66)28-11-9-15-53(28)41(67)25(12-13-31(56)57)48-29(54)18-45-35(61)22(5)43/h20-28,33H,7-19,42-43H2,1-6H3,(H2,44,60)(H,45,61)(H,46,62)(H,47,64)(H,48,54)(H,49,66)(H,50,63)(H,51,65)(H,52,55)(H,56,57)(H,58,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQVRHLUBBHVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70N12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400432 | |

| Record name | Pneumadin Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130918-91-1 | |

| Record name | Pneumadin Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.